(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H18N2O3S3 and its molecular weight is 406.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
Benzo[b]thiophene derivatives have been extensively investigated for their pharmacological activities. For instance, studies have demonstrated the synthesis of various substituted S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides and tertiary amines, showcasing the potential for creating pharmacologically active compounds through chemical modifications of benzo[b]thiophene derivatives (Chapman et al., 1971). Another study detailed the synthesis of new heterocycles from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which were evaluated for their anticancer activity, indicating a promising avenue for developing anticancer agents (Abdel-Motaal et al., 2020).
Antirheumatic Potential
The anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been explored, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects. This research highlights the compound's utility in developing new therapeutic strategies for rheumatic diseases (Sherif & Hosny, 2014).
Organic Synthesis and Functionalization
Research on functionalized arylthio-acrylates and the synthesis of complex molecules from thiophene derivatives underscores the versatility of these compounds in organic synthesis. They serve as precursors for creating a variety of functional materials, including polymers and small molecules with potential applications in material science and drug development (Yavari et al., 2017).
Antimicrobial Evaluation
The development of antimicrobial agents from thiophene-incorporated compounds has been documented, with studies revealing the synthesis of thieno[2,3-d]-pyrimidine and related systems demonstrating antimicrobial activity. Such research contributes to the ongoing search for new antimicrobial drugs capable of combating resistant bacteria and fungi (Hemdan & Abd El-Mawgoude, 2015).
Properties
IUPAC Name |
methyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-23-17(22)15-12-6-2-3-7-13(12)26-16(15)20-18(24)19-14(21)9-8-11-5-4-10-25-11/h4-5,8-10H,2-3,6-7H2,1H3,(H2,19,20,21,24)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHAACJLWGPPSI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.